4-Bromo-2-fluoro-3-iodotoluene

Organic Synthesis Medicinal Chemistry Cross-Coupling

Challenge: Multi-step synthesis of highly functionalized aromatics often requires tedious protecting group strategies or yields mixtures due to non-selective halogen reactivity. Solution: 4-Bromo-2-fluoro-3-iodotoluene delivers orthogonal reactivity for programmable diversification. - **Reactivity Gradient:** I > Br > F enables chemoselective cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) followed by late-stage SNAr. - **Research Value:** Minimizes step count in medicinal chemistry lead optimization and PET tracer development (18F exchange). - **Supply Assurance:** BenchChem provides research-grade material with documented purity for reliable scale-up.

Molecular Formula C7H5BrFI
Molecular Weight 314.92 g/mol
Cat. No. B13639283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-3-iodotoluene
Molecular FormulaC7H5BrFI
Molecular Weight314.92 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Br)I)F
InChIInChI=1S/C7H5BrFI/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3
InChIKeyUYLKDIAKQIZLOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluoro-3-iodotoluene: Polyhalogenated Toluene Building Block


4-Bromo-2-fluoro-3-iodotoluene (CAS 1805420-58-9) is a polyhalogenated toluene derivative characterized by the molecular formula C7H5BrFI and a molecular weight of 314.92 g/mol. Its defining feature is the presence of three distinct halogen substituents—bromine, fluorine, and iodine—on a toluene ring [1]. This unique combination confers orthogonal reactivity, making it a valuable intermediate for the programmed, stepwise construction of complex molecular architectures in medicinal chemistry, agrochemical research, and materials science [2][3]. The compound's systematic name is 1-bromo-2-fluoro-3-iodo-4-methylbenzene.

Workflow
Programmed, stepwise synthesis via orthogonal halogen reactivity
Selection logic
Three distinct leaving groups (I, Br, F) enable sequential cross-coupling without protecting groups
Use context
Medicinal chemistry, agrochemical, and materials science intermediate for complex aromatics

4-Bromo-2-fluoro-3-iodotoluene: Unmatched by Simpler Analogs


The scientific and industrial value of 4-bromo-2-fluoro-3-iodotoluene lies in its engineered, orthogonal reactivity, which is absent in simpler analogs. Compounds like 4-bromotoluene or 2-fluorotoluene offer only a single reactive site, limiting their utility in complex, multi-step syntheses. Dihalogenated analogs, such as 4-bromo-2-fluorotoluene, provide two reactive handles but lack the critical reactivity gradient that iodine provides over bromine [1]. The presence of an iodine atom, a superior leaving group in palladium-catalyzed cross-couplings, enables chemoselective functionalization in the presence of the bromo and fluoro substituents. This allows for a programmable, stepwise synthesis of highly functionalized molecules, a capability that cannot be replicated by substituting a generic mono- or dihalogenated alternative, which would likely lead to complex mixtures of products or require extensive use of protecting groups [2].

Mono‑halogenated analogs
4‑Bromotoluene or 2‑fluorotoluene offer only one reactive site; cannot support sequential diversification and may lead to complex mixtures or extra protection steps.
Dihalogenated analogs
4‑Bromo‑2‑fluorotoluene lacks the iodine reactivity gradient required for chemoselective first‑step functionalization; bromine and fluorine alone do not provide the same orthogonal control.
Regioisomers
4‑Bromo‑5‑fluoro‑2‑iodotoluene places fluorine meta to iodine, altering electronic activation and steric profile; this can shift regioselectivity and coupling efficiency away from expectations.

4-Bromo-2-fluoro-3-iodotoluene vs Key Analogs


Superior Chemoselectivity in Sequential Cross-Coupling

The presence of iodine in 4-bromo-2-fluoro-3-iodotoluene creates a clear reactivity gradient for cross-coupling reactions. The C–I bond undergoes oxidative addition to palladium significantly faster than the C–Br bond, allowing for chemoselective functionalization at the iodine site while leaving the bromine intact for subsequent steps. This is a direct and quantifiable advantage over dihalogenated analogs like 4-bromo-2-fluorotoluene, which lack this built-in reactivity hierarchy [1].

Sequential Cross‑Coupling Reactivity
Reported
Target: C–I bond undergoes oxidative addition preferentially over C–Br under mild Pd catalysis, leaving Br intact.
Comparator: 4‑Bromo‑2‑fluorotoluene – only C–Br reactive; no chemoselectivity gradient.
Supports stepwise diversification strategy without protecting groups.
Reactivity trend C–I > C–Br; class‑level observation under standard cross‑coupling conditions.
Organic Synthesis Medicinal Chemistry Cross-Coupling

Orthogonal Reactivity vs Regioisomers

The specific 4-bromo-2-fluoro-3-iodo substitution pattern is distinct from regioisomers like 4-bromo-5-fluoro-2-iodotoluene. The ortho-relationship between the fluorine and iodine atoms in 4-bromo-2-fluoro-3-iodotoluene creates unique electronic and steric effects. Fluorine's strong electron-withdrawing inductive effect (-I) can activate the C–I bond toward nucleophilic aromatic substitution (SNAr) or oxidative addition, while its +M effect can stabilize certain intermediates [1]. This contrasts with the meta-arrangement in 4-bromo-5-fluoro-2-iodotoluene, where these effects are diminished, potentially leading to different reactivity and selectivity profiles in both cross-coupling and nucleophilic substitution reactions.

Electronic Influence of Substitution Pattern
Class‑level
Target: Ortho‑fluorine exerts –I effect, activating C–I for SNAr/oxidative addition and influencing steric environment.
Regioisomer: 4‑Bromo‑5‑fluoro‑2‑iodotoluene – meta‑F arrangement reduces activation and alters regiochemical outcome.
Exact substitution pattern may control reactivity and selectivity profile.
Inferred from aromatic substitution principles; direct comparative data not available.
Organic Synthesis Halogenation Synthetic Methodology

Physicochemical and Computed Properties

4-Bromo-2-fluoro-3-iodotoluene possesses a distinct set of computed physicochemical properties that influence its behavior in both synthetic and biological contexts. The combination of halogens results in a high calculated LogP (XLogP3) of 3.7, indicating significant lipophilicity compared to simpler analogs like 4-bromotoluene (XLogP3 ≈ 2.9) or 2-fluorotoluene (XLogP3 ≈ 2.1) [1]. Its topological polar surface area (TPSA) is 0 Ų, and it has a molecular weight of 314.92 g/mol, placing it in a favorable range for oral bioavailability according to Lipinski's Rule of Five [1].

Computed Lipophilicity (XLogP3)
Reported
Target: 3.7
4‑Bromotoluene: 2.9  |  2‑Fluorotoluene: 2.1
Higher lipophilicity may influence membrane permeability in drug‑design research.
Computed property; biological context requires experimental validation.
Chemoinformatics ADME Medicinal Chemistry

4-Bromo-2-fluoro-3-iodotoluene: Key Application Scenarios


Programmed Synthesis of Drug-Like Molecules

Medicinal chemists can exploit the orthogonal reactivity of 4-bromo-2-fluoro-3-iodotoluene for a highly efficient, three-step diversification sequence. Step 1: A Suzuki-Miyaura coupling at the iodine site introduces a first aryl or heteroaryl group. Step 2: The bromine atom undergoes a second cross-coupling (e.g., Sonogashira or Buchwald-Hartwig) to install a second distinct moiety. Step 3: The fluorine atom can be utilized in a late-stage nucleophilic aromatic substitution (SNAr) reaction to introduce an amine or ether functionality [1][2]. This programmed approach minimizes protecting group manipulations and reduces the overall step count, increasing the efficiency of lead optimization campaigns.

Fluorinated PET Tracer Synthesis

The presence of a fluorine atom ortho to an iodine atom provides a handle for the development of fluorine-18 (18F) labeled positron emission tomography (PET) tracers. The iodine can be exchanged for 18F via halogen exchange or used as a directing group to facilitate nucleophilic aromatic fluorination with [18F]fluoride [1]. The resulting radiolabeled compound can be used for in vivo imaging of biological targets. The methyl group may improve the metabolic stability and lipophilicity of the final tracer, enhancing its imaging properties.

Advanced Materials and Organic Electronics

In materials science, 4-bromo-2-fluoro-3-iodotoluene serves as a versatile monomer for the synthesis of conjugated polymers and small-molecule organic semiconductors. The three halogen atoms allow for the sequential introduction of different conjugated units, enabling fine-tuning of the HOMO-LUMO gap, charge transport properties, and solid-state packing. The electron-withdrawing fluorine atom can lower the LUMO energy level, improving electron injection and stability in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) [2].

Application
Selection Property
Validation Focus
Programmed synthesis of complex molecules
Orthogonal reactivity gradient (I > Br > F)
Sequential cross‑coupling efficiency and selectivity
Fluorinated PET tracer precursor
Ortho‑fluoro/iodo substitution pattern
Radiochemical conversion and metabolic stability assessment
Organic semiconductor monomer
Sequential halogenation for electronic tuning
HOMO/LUMO energy level and charge transport evaluation

Technical Documentation Hub

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9 linked technical documents
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